Hexylurea Hexylurea
Brand Name: Vulcanchem
CAS No.: 2158-11-4
VCID: VC13438728
InChI: InChI=1S/C7H16N2O/c1-2-3-4-5-6-9-7(8)10/h2-6H2,1H3,(H3,8,9,10)
SMILES: CCCCCCNC(=O)N
Molecular Formula: C7H16N2O
Molecular Weight: 144.21 g/mol

Hexylurea

CAS No.: 2158-11-4

Cat. No.: VC13438728

Molecular Formula: C7H16N2O

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

Hexylurea - 2158-11-4

Specification

CAS No. 2158-11-4
Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
IUPAC Name hexylurea
Standard InChI InChI=1S/C7H16N2O/c1-2-3-4-5-6-9-7(8)10/h2-6H2,1H3,(H3,8,9,10)
Standard InChI Key JUVJQIPDVWOVNP-UHFFFAOYSA-N
SMILES CCCCCCNC(=O)N
Canonical SMILES CCCCCCNC(=O)N

Introduction

Chemical Structure and Properties of Hexylurea

Hexylurea (C₇H₁₆N₂O) is a urea derivative where one of the nitrogen atoms is substituted with a hexyl group (-C₆H₁₃). The compound's structure is defined by the SMILES notation CCCCCCNC(=O)N, reflecting the hexyl chain attached to the urea backbone . Its molecular weight is approximately 144.21 g/mol, with a calculated log P (lipophilicity) of 1.82, indicating moderate hydrophobicity .

The crystalline form of hexylurea derivatives, such as 1-hexyl-3-(2-hydroxyethyl)urea, exhibits a melting point range of 205–240°C, depending on substituents and synthesis conditions . X-ray diffraction studies of analogous ureas reveal planar urea moieties with hydrogen-bonding networks that stabilize the crystal lattice .

Synthesis Methods

Thermal Condensation of Urea and Alkylamines

A patented method for synthesizing N,N'-dialkylureas involves reacting urea with excess alkylamines in aqueous media under reflux. For hexylurea, this would entail using hexylamine instead of cyclohexylamine. Typical conditions include:

  • Molar ratio: Urea:hexylamine:water = 1:2–4:1–2

  • Temperature: Gradual heating to 180–240°C

  • Reaction time: 10–30 minutes .

In a representative procedure, 20 g urea reacts with 90 g hexylamine and 10–20 mL water, yielding hexylurea with efficiencies up to 95% at 230–240°C . Higher water content reduces yields (e.g., 65–70% with 20 mL water), likely due to hydrolysis side reactions .

Thiourea-Amidoxime Rearrangement

Recent advancements utilize thiourea intermediates for selective urea synthesis. For example, 3,6-diisothiocyanatoacridine reacts with mesitylnitrile oxide in methanol to form proflavine-hexylurea hybrids . This method achieves yields up to 83% and allows precise functionalization of the urea core .

Biological Activity and Pharmacological Applications

Anticancer Properties

Hexylurea derivatives exhibit notable cytostatic effects, as demonstrated in NCI-60 cancer cell line assays (Table 1) .

Table 1: Anticancer Activity of Hexylurea Derivative 11j vs. Standard Chemotherapeutics

CompoundHCT-116 GI₅₀ (μM)Cytotoxicity (μM)
Hexylurea (11j)0.3628.18
Fluorouracil4.5714.13
Cisplatin6.6123.44
Amsacrine0.020.83

Data adapted from .

The hexyl chain enhances membrane permeability, enabling 11j to achieve submicromolar GI₅₀ values in colorectal adenocarcinoma (HCT-116) cells . Mechanistic studies suggest intercalation into DNA and topoisomerase II inhibition as primary modes of action .

Recent Research Developments

Proflavine-Hexylurea Hybrids (2021)

Incorporating hexylurea into acridine frameworks produced dual-action agents with:

  • DNA intercalation via planar acridine rings

  • Reactive oxygen species generation from urea moieties .

Lead compound 11j shows a therapeutic index (cytotoxicity/GI₅₀) of 78.3, surpassing amsacrine (41.5) in selectivity .

Computational Design (2023)

Quantum mechanical modeling (PM7 method) predicts that hexylurea derivatives with log P = 1.8–2.2 and ΔS° = −120 to −150 J/mol·K optimize tumor penetration and target binding .

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